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Compound of Interest

Compound Name: 3-(2-Nitrophenyl)acryloyl chloride

Cat. No.: B8526321

Get Quote

Executive Summary
The 2-nitrocinnamic acid scaffold represents a critical structural motif in medicinal chemistry,

distinct from its widely studied hydroxy- and methoxy- counterparts (e.g., ferulic or caffeic acid).

The introduction of a nitro group at the ortho position of the phenyl ring creates unique steric

and electronic properties that significantly influence biological interactivity. This guide analyzes

the pharmacological profile of 2-nitrocinnamic acid derivatives, specifically highlighting their

potent antifungal activity against Candida species and emerging cytotoxic potential against

breast cancer cell lines (MCF-7).

Chemical Scaffold Analysis
The core structure of 2-nitrocinnamic acid consists of a phenyl ring substituted at the ortho

position with a nitro group (

) and an acrylic acid side chain.

Electronic Effects: The nitro group is a strong electron-withdrawing group (EWG). Through

induction and resonance, it decreases electron density on the aromatic ring and, crucially,

enhances the electrophilicity of the
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-carbon in the

-unsaturated carbonyl system. This makes the molecule a more potent Michael acceptor,
facilitating covalent interactions with nucleophilic cysteine residues in biological targets.

Steric Effects: The ortho substitution introduces steric bulk near the side chain, potentially

locking the molecule into specific conformations that favor binding to narrow enzyme pockets

or fungal cell wall proteins.

Therapeutic Applications
Antifungal Activity
Derivatives of 2-nitrocinnamic acid have demonstrated superior antifungal efficacy compared to

their non-nitrated parent compounds. The mechanism involves the disruption of cell membrane

integrity and inhibition of fungal metabolic enzymes.

Key Data Points:

Compound
Target
Organism

Activity Metric Value Ref

Isopropyl 2-

nitrocinnamate

Candida spp.
[1]

MIC 513.52 µM [1]

Perillyl 2-

nitrocinnamate
Candida spp. MIC

390.99–781.98

µM
[1]

| Methyl 2-nitrocinnamate | Candida albicans | MIC | 128 µg/mL | [2] |

Analysis: The esterification of the carboxylic acid tail with lipophilic groups (isopropyl, perillyl)

enhances membrane permeability, allowing the active moiety to reach intracellular targets. The

2-nitro group is critical; comparative studies suggest it provides better activity than the

unsubstituted methyl cinnamate.

Anticancer Potential
Recent studies have explored 2-nitrocinnamaldehyde derivatives (chalcones) for cytotoxicity

against human cancer cell lines.
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Target: MCF-7 (Breast Cancer Cell Line).[2][3]

Active Derivative: 5-(2-nitrophenyl)-1-(pyridine-3-yl)-penta-2,4-dien-1-one.

Efficacy: IC

of 118.20 µg/mL [3].

Mechanism: Induction of apoptosis via Reactive Oxygen Species (ROS) generation and

modulation of the Bcl-2 family proteins. The electrophilic nature of the scaffold likely depletes

cellular glutathione (GSH), leading to oxidative stress-mediated cell death.

Metabolic Enzyme Inhibition (Alpha-Glucosidase)
While hydroxy-cinnamic acids (ferulic, caffeic) are the primary class for alpha-glucosidase

inhibition, the 2-nitro derivatives offer a unique binding mode. The electron-deficient ring can

engage in

-stacking interactions with aromatic residues (Trp, Phe) in the enzyme's active site, while the
nitro group can serve as a hydrogen bond acceptor.

Mechanistic Visualization
Synthesis Pathway (Knoevenagel Condensation)
The standard synthesis involves the condensation of 2-nitrobenzaldehyde with malonic acid.[4]

Figure 1: Synthetic Pathway for 2-Nitrocinnamic Acid Derivatives
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Caption: Synthesis via Knoevenagel condensation followed by functionalization.
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Mechanism of Action: Michael Addition
The biological activity is often driven by the "Michael Acceptor" property of the

-unsaturated ketone/acid.

Figure 2: Covalent Modification Mechanism (Michael Addition)
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Caption: Electrophilic attack on cysteine residues drives enzyme inhibition.

Experimental Protocols
Protocol: Synthesis of 2-Nitrocinnamic Acid
Objective: Isolate high-purity 2-nitrocinnamic acid for derivative synthesis.
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Reagents: 2-Nitrobenzaldehyde (10 mmol), Malonic acid (12 mmol), Pyridine (5 mL),

Piperidine (5 drops).

Reaction: Dissolve aldehyde and malonic acid in pyridine. Add piperidine as catalyst.

Reflux: Heat the mixture at 100°C for 2-4 hours until CO

evolution ceases.

Work-up: Pour the cooled reaction mixture into ice-cold HCl (100 mL, 2M) to precipitate the

acid.

Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Validation: Confirm structure via

-NMR (look for doublets at

6.5–8.0 ppm for vinylic protons).

Protocol: Antifungal Susceptibility Assay (MIC)
Objective: Determine Minimum Inhibitory Concentration (MIC) against Candida albicans.

Preparation: Dissolve 2-nitrocinnamic derivatives in DMSO (stock 10 mg/mL).

Media: Use RPMI 1640 medium buffered with MOPS.

Inoculum: Adjust Candida suspension to

CFU/mL.

Plating: Add 100 µL of inoculum to 96-well plates containing serial dilutions of the test

compound.

Incubation: Incubate at 35°C for 24–48 hours.

Readout: MIC is the lowest concentration showing 100% growth inhibition (visually clear

well).
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Future Outlook
The 2-nitrocinnamic acid scaffold is an under-utilized pharmacophore. Future optimization

should focus on:

Hybridization: Linking the 2-nitro scaffold with azoles (e.g., fluconazole) to target dual

pathways in fungal resistance.

Reduction: Reducing the nitro group to an amine to create 2-aminocinnamic derivatives,

which can be cyclized into quinolines, another potent biological class.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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